![molecular formula C17H15N5O B6476618 N-{[4-(furan-3-yl)phenyl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2640885-67-0](/img/structure/B6476618.png)
N-{[4-(furan-3-yl)phenyl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a triazole and a pyrimidine ring, which are both nitrogen-containing heterocyclic compounds . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are commonly synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s unique structure makes it an intriguing candidate for cancer research. Researchers have explored its potential as an antiproliferative agent, targeting specific cancer cell lines. Further investigations into its mechanism of action and efficacy are ongoing .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by modulating key pathways. Researchers are keen on understanding its interactions with inflammatory mediators and potential therapeutic applications .
Antidiabetic Potential
Given the global rise in diabetes cases, compounds with antidiabetic properties are highly sought after. This molecule has shown promise in preclinical studies as a potential antidiabetic agent. Researchers are investigating its effects on glucose metabolism and insulin sensitivity .
Antioxidant Activity
Oxidative stress contributes to numerous health conditions. This compound’s antioxidant properties have attracted attention. Researchers are studying its ability to scavenge free radicals and protect cells from oxidative damage .
Cardiovascular Applications
Cardiovascular disorders remain a significant health burden. Some studies suggest that this compound may have cardioprotective effects, possibly by influencing vascular function or lipid metabolism. However, further research is needed to validate these findings .
Hyperproliferative Disorders
Hyperproliferative conditions, such as psoriasis and certain skin disorders, involve abnormal cell growth. Researchers are exploring whether this compound can modulate cell proliferation pathways, potentially offering therapeutic benefits .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
The compound likely interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function. This interaction could lead to changes in the cell cycle, potentially halting cell division and proliferation .
Biochemical Pathways
The compound’s interaction with CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the inhibition of cell proliferation, which is a key factor in the growth of cancer cells .
Pharmacokinetics
The compound’s molecular weight, which is approximately 1501380 , suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells. This could potentially lead to the shrinkage of tumors and the inhibition of metastasis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-8-16(22-17(21-12)19-11-20-22)18-9-13-2-4-14(5-3-13)15-6-7-23-10-15/h2-8,10-11,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMXPTWZFSYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.